阿格蒙碱

描述

Synthesis Analysis

Argemonine synthesis involves several steps, highlighting the compound's complexity and the precision required in its creation. A practical and enantioselective synthesis approach has been demonstrated, utilizing potassium ferricyanide oxidation and treatment with Grignard reagents, leading to high-yield formation of substituted isoquinolinium salts. This method offers a pathway to synthesize the natural alkaloid (−)-argemonine with notable selectivity (Jean-Jacques Youte et al., 2004). Additionally, a new route to the pavine skeleton, starting from tetrahydro-6,12-methanodibenz[c,f]azocine, has facilitated the efficient synthesis of (±)-argemonine in 53% overall yield, underscoring innovative approaches to its production (T. Nomoto & H. Takayama, 1982).

Molecular Structure Analysis

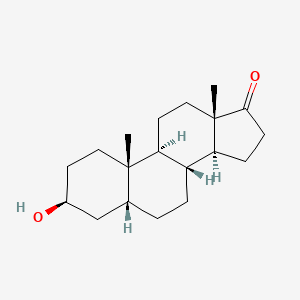

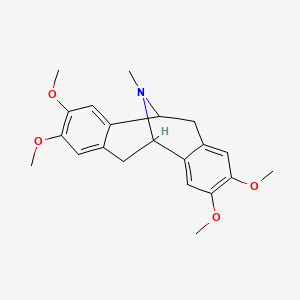

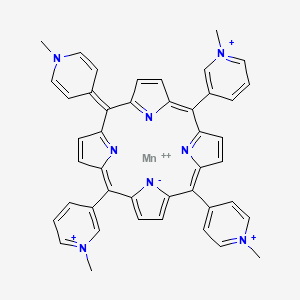

The molecular structure of argemonine has been elucidated through various analytical techniques, revealing its intricate design. The crystal structure of (−)-argemonine methiodide was determined using X-ray crystallography, showing an orthorhombic crystal system with specific cell dimensions and confirming its absolute configuration as 1S5S (T. Kaneda et al., 1976). This detailed structural analysis is essential for understanding argemonine's chemical behavior and reactivity.

Chemical Reactions and Properties

Argemonine's chemical reactions and properties are characterized by its reactivity and interaction with various chemical agents. Studies on related argemone alkaloids suggest that argemonine can undergo specific oxidation and degradation processes, revealing insights into its chemical behavior and the potential for forming new compounds (L. Kier & T. O. Soine, 1961).

Physical Properties Analysis

The physical properties of argemonine, such as its crystal structure and conformation, have been thoroughly investigated. Argemonine hemihydrate, for example, exhibits a specific crystal structure and adopts twisted half-chair conformations, providing valuable information on the compound's stability and physical characteristics (M. Nečas et al., 2001).

Chemical Properties Analysis

The chemical properties of argemonine are closely linked to its molecular structure and synthesis pathways. Detailed studies on its chemical behavior, such as reactivity towards alkynes and the formation of stable digermacyclobutadiene, contribute to a deeper understanding of its chemical versatility and potential applications (C. Cui et al., 2004).

科学研究应用

阿尔茨海默病治疗

阿格蒙碱已被发现对胆碱酯酶和脯氨酰寡肽酶具有抑制作用 {svg_1}. 这些酶是治疗阿尔茨海默病的潜在治疗靶点,阿尔茨海默病是一种以认知障碍为特征的神经退行性疾病 {svg_2}. 最活跃的化合物(-)-蒙塔吉宁,一种巴文类生物碱,对乙酰胆碱酯酶和脯氨酰寡肽酶的抑制活性分别为IC 50值为62.3 ± 5.8 µM和277.0 ± 31.3 µM {svg_3}.

烷基四氢异喹啉的合成

阿格蒙碱已被用于烷基四氢异喹啉的立体选择性合成 {svg_4}. 这包括辅助基-异喹啉盐的铁氰化物氧化,然后是区域选择性烷基化和获得的烷基异喹啉盐的非对映选择性硼氢化还原 {svg_5}.

传统医学

阿格蒙碱存在于墨西哥刺罂粟中,这种植物以其药用价值而闻名 {svg_6}. 这种植物在阿育吠陀、乌纳尼、悉达和顺势疗法中被传统使用 {svg_7}.

未来方向

作用机制

Target of Action

Argemonine, also known as N-Methylpavine, is a compound that primarily targets the production of nitric oxide in the body . Nitric oxide plays very important roles in the cardiovascular system, immune system, and nervous system .

Mode of Action

Argemonine interacts with its targets by serving as a precursor to nitric oxide . This means that it contributes to the synthesis of nitric oxide, which is produced by all tissues of the body .

Biochemical Pathways

Argemonine affects the arginine metabolism pathway . Enzymes such as argininosuccinate synthase, the arginases, the nitric oxide synthase isoenzymes, and arginine decarboxylase play key roles in regulating this pathway .

Pharmacokinetics

The pharmacokinetics of Argemonine, like other drugs, refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion . .

Result of Action

Argemonine has been found to display high anti-proliferative activity on various cancerous cell lines . This means that it can inhibit the growth of these cells, making it a potential candidate for cancer therapy .

属性

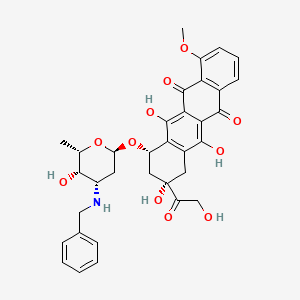

IUPAC Name |

4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-22-16-6-12-8-18(23-2)20(25-4)10-14(12)17(22)7-13-9-19(24-3)21(26-5)11-15(13)16/h8-11,16-17H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOWCPFWLCIQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937134 | |

| Record name | 2,3,8,9-Tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6901-16-2, 16584-62-6, 5531-95-3 | |

| Record name | Dibenzo(a,e)cycloocten-5,11-imine, 5,6,11,12-tetrahydro-2,3,8,9-tetramethoxy-13-methyl-, (5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006901162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Argemonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Argemonine, (+)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Argemonine, (.+-.)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,8,9-Tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Argemonine?

A1: Argemonine has the molecular formula C21H25NO4 and a molecular weight of 355.43 g/mol. [, , ]

Q2: What spectroscopic data is available for characterizing Argemonine?

A2: Several spectroscopic techniques have been employed to characterize Argemonine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Circular Dichroism (CD) spectroscopy, and X-ray diffraction. These techniques have provided valuable insights into its structure, absolute configuration, and conformation. [, , , , , , ]

Q3: From which plant species has Argemonine been isolated?

A3: Argemonine has been isolated from various Argemone species, including Argemone hispida, Argemone platyceras, and Argemone munita subsp. rotundata, as well as from Berberis buxifolia. [, , , ]

Q4: Have there been any successful synthetic routes for Argemonine?

A4: Yes, several synthetic approaches have been developed for the preparation of Argemonine. These include routes utilizing chiral bicyclic lactams, N,N-bis[1-(trimethylsiloxy)alkyl]-formamides, and tetrahydro-6,12-methanodibenz[c,f]azocine as starting materials. Some methods have achieved enantioselective synthesis of (-)-Argemonine. [, , , ]

Q5: What are the known biological activities of Argemonine?

A5: Argemonine has been reported to exhibit inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and prolyl oligopeptidase, enzymes implicated in Alzheimer's disease. [] It has also shown curarimimetic activity, acting as a neuromuscular junction blocking agent. [, ]

Q6: How does the structure of Argemonine contribute to its biological activities?

A6: While the exact mechanism of action for all its activities is not fully elucidated, the structure of Argemonine, particularly its stereochemistry, plays a role in its interactions with biological targets. Studies comparing enantiomers of Argemonine and related compounds have demonstrated that specific configurations exhibit higher potency for neuromuscular blockade. [, ]

Q7: What is the potential of Argemonine as a therapeutic agent?

A7: While Argemonine exhibits interesting biological activities, further research is needed to assess its therapeutic potential. In vitro and in vivo studies are necessary to fully understand its efficacy, safety profile, and potential applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Tert-butyl-7-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1201993.png)